Hppd-IN-1

Herbicide Discovery Enzyme Inhibition Agrochemical SAR

Herbicide discovery programs targeting legume crops often face phytotoxicity risks with commercial HPPD inhibitors like mesotrione. Hppd-IN-1, a structurally distinct coumarin-pyran-2-one, directly addresses this gap. · **Superior Potency & Crop Safety:** AtHPPD IC50 of 0.248 μM (vs. 0.283 μM for mesotrione) with demonstrated safety toward soybean and peanut, unlike mesotrione. · **Resistance Management:** Novel scaffold active against mesotrione-resistant biotypes (4-6.5× resistance reported in wild radish), offering a fresh chemotype for SAR campaigns. · **Supply Chain Assurance:** Commercially available from multiple vetted suppliers with documented purity and rapid global shipping for seamless experimental validation.

Molecular Formula C12H6F3NO4
Molecular Weight 285.17 g/mol
Cat. No. B12385513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHppd-IN-1
Molecular FormulaC12H6F3NO4
Molecular Weight285.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)C2=C(C=COC2=O)O)C(F)(F)F
InChIInChI=1S/C12H6F3NO4/c13-12(14,15)8-2-1-6(5-16-8)10(18)9-7(17)3-4-20-11(9)19/h1-5,17H
InChIKeySEXXPWUHBZLLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPPD-IN-1: A High-Potency Triketone Herbicide Lead with Defined Crop Safety Profile


HPPD-IN-1, also known as compound II-3, is a synthetic 4-hydroxyl-3-(substituted aryl)-pyran-2-one derivative that acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1]. This non-heme Fe2+-containing enzyme is a well-validated target for bleaching herbicides in agriculture [1]. HPPD-IN-1 exhibits a chemical formula of C13H8F3NO4, a molecular weight of 299.20 g/mol, and is characterized by the InChIKey SEXXPWUHBZLLDL-UHFFFAOYSA-N . Its mechanism of action involves binding to the HPPD active site, which was elucidated through molecular docking and dynamics simulations, confirming its role in disrupting carotenoid biosynthesis [1].

Why HPPD-IN-1 Cannot Be Substituted with Common HPPD Inhibitors Like Mesotrione


While several HPPD-inhibiting herbicides share the same core target, their differential crop safety and herbicidal spectrum are highly variable and compound-specific. HPPD-IN-1 (compound II-3) demonstrates a unique combination of improved in vitro potency against the target enzyme and a distinct crop safety profile for soybeans and peanuts compared to the commercial benchmark mesotrione [1]. Interchanging with other in-class compounds, such as other triketones like sulcotrione or tembotrione, or with the more potent HPPD-IN-3 (IC50 10 nM) , would introduce significant uncertainty regarding herbicidal efficacy on specific weed spectrums and could lead to unacceptable levels of crop injury in sensitive species. The quantitative differentiation below clarifies why HPPD-IN-1 is a specific and non-fungible research tool for programs focused on legume safety or structure-activity relationship (SAR) exploration.

Quantitative Evidence for HPPD-IN-1: Direct Comparisons with Mesotrione and In-Class Analogs


Superior In Vitro Potency Against Arabidopsis HPPD Compared to Mesotrione

HPPD-IN-1 demonstrates a 1.14-fold higher potency against Arabidopsis thaliana HPPD (AtHPPD) when compared directly to the commercial HPPD herbicide mesotrione under identical in vitro assay conditions [1]. This indicates a stronger binding affinity to the target enzyme in this key model plant species.

Herbicide Discovery Enzyme Inhibition Agrochemical SAR

Broad-Spectrum Herbicidal Activity Validated at a Relevant Field Dose

In preliminary bioassays, HPPD-IN-1 (compound II-3) exhibited excellent herbicidal activity against both broadleaf and monocotyledonous weeds when applied at a rate of 150 g ai/ha [1]. This performance at a standard agricultural application rate confirms its practical efficacy across a broad weed spectrum, a critical requirement for any potential herbicide candidate.

Weed Control Post-emergence Herbicide Crop Protection

Differentiated Crop Safety Profile: Reduced Injury to Soybeans and Peanuts vs. Mesotrione

Crop selectivity assessments revealed that HPPD-IN-1 (compound II-3) is safer for use on soybeans and peanuts compared to mesotrione [1]. This represents a significant and quantifiable differentiation in crop tolerance, suggesting a potentially improved safety margin for these economically important legume crops.

Crop Selectivity Herbicide Safety Legume Tolerance

Optimal Research and Development Applications for HPPD-IN-1


Hit-to-Lead Optimization for Next-Generation Legume-Safe Herbicides

Procurement for herbicide discovery programs focused on developing HPPD inhibitors with improved safety for soybean and peanut cultivation. HPPD-IN-1 serves as a superior lead candidate over mesotrione, with demonstrated increased crop safety [1] and potent broad-spectrum weed control [1].

Structure-Activity Relationship (SAR) Studies on Triketone HPPD Inhibitors

Use as a reference compound in SAR campaigns exploring the pyran-2-one scaffold. Its confirmed binding mode to AtHPPD via molecular docking [1] and quantified IC50 value of 0.248 μM [1] provide a solid basis for designing new analogs and interpreting biological results.

Benchmarking In Vitro and In Vivo Herbicide Assays

As a well-characterized compound with published data on enzyme inhibition (IC50) and whole-plant herbicidal activity at a defined rate (150 g ai/ha) [1], HPPD-IN-1 is an ideal positive control for validating HPPD inhibition and herbicidal efficacy assays in plant biology and agrochemical research laboratories.

Target Engagement and Mode-of-Action Validation in Plant Biology

Employed as a chemical probe to dissect the HPPD pathway in model and crop plants. Its potent inhibition of AtHPPD [1] and the availability of molecular modeling data [1] make it a valuable tool for confirming target engagement in studies of carotenoid biosynthesis and tyrosine catabolism.

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